molecular formula C13H15N5O B5110452 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide

N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide

Cat. No. B5110452
M. Wt: 257.29 g/mol
InChI Key: ZYJXMFTYGPHCIS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a pyrazinecarboxamide group, which is a derivative of pyrazine, a basic six-membered ring with two nitrogen atoms . It also contains a dimethylamino group attached to a pyridine ring . These types of structures are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazine ring, the carboxamide group, and the dimethylamino group would all contribute to the overall structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, and the carboxamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, its solubility in different solvents, and its melting and boiling points .

Scientific Research Applications

Green Solvent

The compound is structurally similar to methyl 5-(dimethylamino)-2-methyl-5-oxo-pentanoate, also known as Rhodiasolv PolarClean. PolarClean is a green solvent that has received considerable scientific attention due to its non-toxic and non-harmful characteristics .

Synthesis of Heterocyclic Derivatives

N,N-dimethylenaminones, which are structurally similar to the compound , are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .

Lanthanide Complexes

Compounds with a dimethylamino group, like the one in your compound, have been used to synthesize novel lanthanide complexes. These complexes have a wide range of applications due to their structural composition and ionic properties .

Fluorescence Properties

Lanthanide complexes synthesized from compounds with a dimethylamino group exhibit unique fluorescence properties. These properties can be utilized in various fields, including bioimaging and material science .

Thermodynamics

The thermodynamic properties of lanthanide complexes synthesized from compounds with a dimethylamino group have been studied. Understanding these properties can provide valuable insights into the stability and reactivity of these complexes .

Potential Diuretic Agents

Diamides similar in structure to the by-product of the synthesis of the compound have applications as diuretic agents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many drugs that contain similar structures work by interacting with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The future directions for research on this compound could be vast. It could be explored for potential uses in pharmaceuticals, materials science, or other fields. Further studies could also investigate its synthesis, properties, and potential applications .

properties

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-18(2)12-10(4-3-5-16-12)8-17-13(19)11-9-14-6-7-15-11/h3-7,9H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJXMFTYGPHCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazine-2-carboxamide

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